

What is the structure of Tri-O-benzyl-D-galactal?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tri-O-benzyl-D-galactal*

Cat. No.: *B1301995*

[Get Quote](#)

An In-depth Technical Guide to the Structure of **Tri-O-benzyl-D-galactal**

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **Tri-O-benzyl-D-galactal**, a key intermediate in carbohydrate chemistry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Identification

Tri-O-benzyl-D-galactal is a protected form of D-galactal, a glycal derived from the monosaccharide galactose. The hydroxyl groups at positions 3, 4, and 6 are protected by benzyl ethers. This protection enhances the compound's stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex carbohydrates.^[1]

- IUPAC Name: (2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran^[2]
- Synonyms: 3,4,6-Tri-O-benzyl-D-galactal, 2,6-anhydro-1,3,4-tri-O-benzyl-5-deoxy-D-arabino-hex-5-enitol^[3]
- CAS Number: 80040-79-5^{[3][4]}
- Molecular Formula: C₂₇H₂₈O₄^{[3][4]}
- Molecular Weight: 416.51 g/mol ^[4]

Below is a diagram representing the chemical structure of **Tri-O-benzyl-D-galactal**.

Caption: Chemical structure of **Tri-O-benzyl-D-galactal**.

Physicochemical Properties

The quantitative data for **Tri-O-benzyl-D-galactal** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Appearance	White or off-white powder	[1]
Melting Point	48 - 54 °C	[4]
Boiling Point	544.9 °C at 760 mmHg	[3]
Density	1.16 g/cm ³	[3]
Optical Rotation	$[\alpha]^{22}/D$ -43° (c=1 in CH ₂ Cl ₂)	[4]
Refractive Index	1.603	[3]
Flash Point	129.7 °C	[3]
Purity	≥ 98% (TLC)	[1]

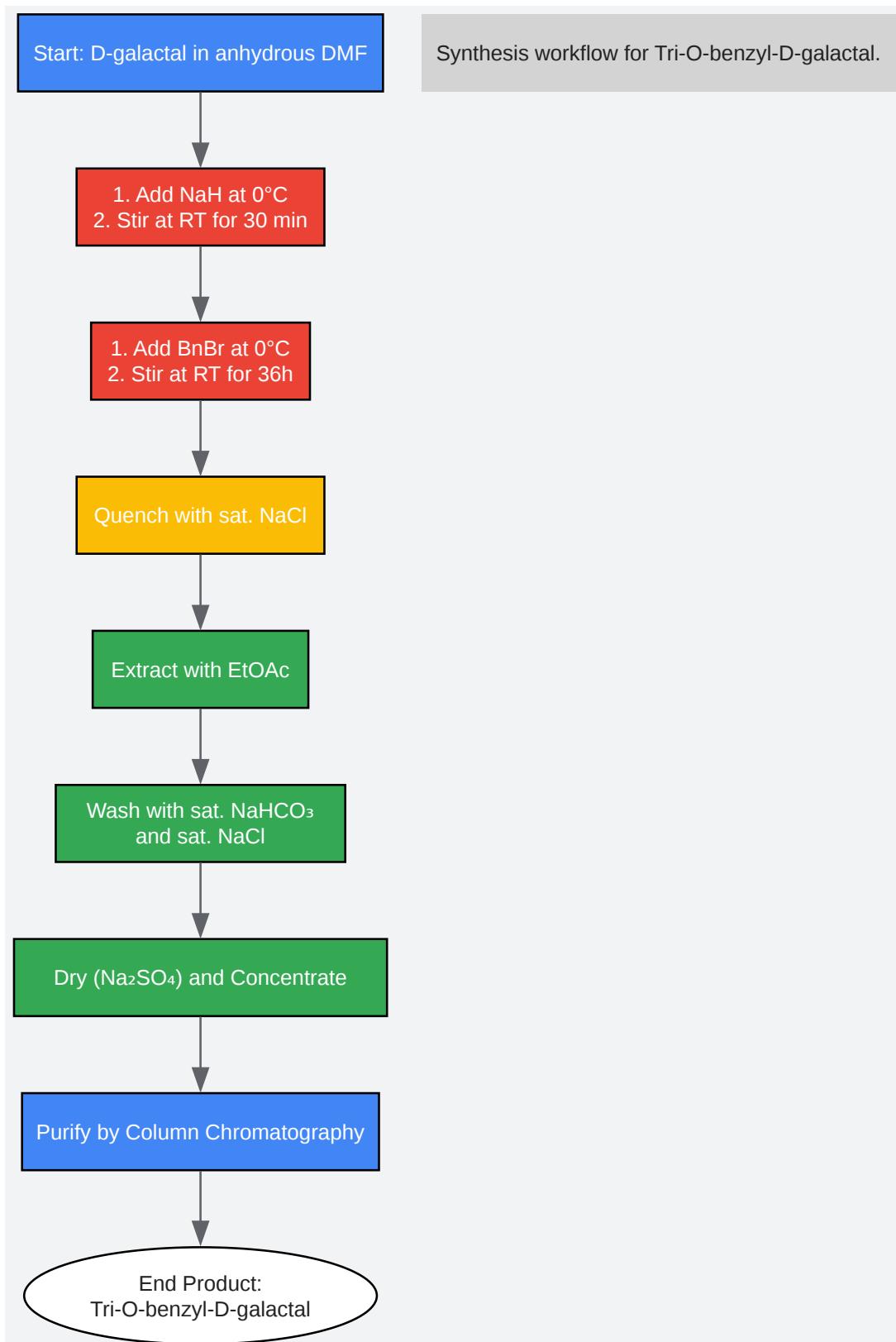
Experimental Protocols

Synthesis of 3,4,6-tri-O-benzyl-D-galactal

A common method for the synthesis of **Tri-O-benzyl-D-galactal** involves the benzylation of D-galactal.[5]

Materials:

- D-galactal
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil


- Benzyl bromide (BnBr)
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Sodium sulfate (Na_2SO_4)

Procedure:

- Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
- Cool the flask to 0 °C using an ice-water bath.
- Add NaH (2.14 g, 53.5 mmol, 60% dispersion in mineral oil) to the reaction flask.
- Remove the ice bath and stir the reaction at room temperature for 30 minutes.
- Cool the flask again to 0 °C and add BnBr (5.5 ml, 46 mmol) dropwise to the reaction mixture.
- Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction with a saturated sodium chloride solution.
- Extract the product with EtOAc (3 x 10 ml).
- Wash the combined organic layers with saturated NaHCO_3 solution followed by saturated sodium chloride solution.
- Dry the organic layer with Na_2SO_4 and concentrate using rotary evaporation.
- Purify the crude product by column chromatography to yield the desired product.

It is important to note that the use of DMF as a solvent in this reaction can lead to the formation of an amine side-product which may act as a poison for certain catalysts in subsequent reactions.[\[5\]](#)

The following diagram illustrates the general workflow for the synthesis of **Tri-O-benzyl-D-galactal**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Tri-O-benzyl-D-galactal**.

Spectroscopic Data

Detailed experimental spectroscopic data for **Tri-O-benzyl-D-galactal** is not readily available in public databases. However, predicted mass spectrometry data and IR data for a stereoisomer are presented below.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of **Tri-O-benzyl-D-galactal** are provided in the table below.^[6]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	417.20604	203.2
[M+Na] ⁺	439.18798	206.0
[M-H] ⁻	415.19148	214.5
[M+NH ₄] ⁺	434.23258	210.4
[M+K] ⁺	455.16192	202.1

Infrared (IR) Spectroscopy

While the experimental IR spectrum for **Tri-O-benzyl-D-galactal** is not available, the spectrum for its stereoisomer, 3,4,6-Tri-O-benzyl-d-glucal, provides insight into the characteristic functional group absorptions.^[7]

- ~3030 cm⁻¹: C-H stretching (aromatic)
- ~2870 cm⁻¹: C-H stretching (aliphatic)
- ~1600, 1495, 1450 cm⁻¹: C=C stretching (aromatic ring)
- ~1100-1000 cm⁻¹: C-O stretching (ether)
- ~740, 700 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene)

Applications in Research and Development

Tri-O-benzyl-D-galactal is a valuable reagent with several applications in the fields of chemistry and drug development:

- Synthesis of Glycosides and Oligosaccharides: It serves as a crucial intermediate in the synthesis of complex carbohydrates, which are vital in various biological processes.[\[1\]](#) Its protected hydroxyl groups allow for selective reactions at other positions of the sugar ring.
- Drug Development: This compound plays a significant role in the development of novel therapeutics, particularly those targeting diseases related to carbohydrates.[\[1\]](#)[\[8\]](#) It has been investigated for its potential in the treatment of cancer, cardiovascular disorders, and neurodegenerative conditions.
- Biochemical Research: Researchers utilize **Tri-O-benzyl-D-galactal** to study carbohydrate-protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Protecting Group Chemistry: The benzyl groups are stable under a wide range of reaction conditions but can be removed selectively, making it an excellent choice as a protecting group for hydroxyl functionalities in multi-step organic syntheses.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Tri-O-benzyl-D-galactal | C27H28O4 | CID 2734741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tri-O-benzyl-D-galactal | 80040-79-5 [chemnet.com]
- 4. 三-O-苄基-D-半乳糖 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. PubChemLite - Tri-o-benzyl-d-galactal (C₂₇H₂₈O₄) [pubchemlite.lcsb.uni.lu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocat.com [biocat.com]
- To cite this document: BenchChem. [What is the structure of Tri-O-benzyl-D-galactal?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301995#what-is-the-structure-of-tri-o-benzyl-d-galactal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com